Home > Products > Screening Compounds P103202 > 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione - 851939-96-3

7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-2495329
CAS Number: 851939-96-3
Molecular Formula: C20H24ClN5O2
Molecular Weight: 401.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound, also referred to as compound 2 in the study, exhibits strong prophylactic antiarrhythmic activity. It demonstrated an LD50/ED50 ratio of 54.9 in experimentally induced arrhythmia. [] Additionally, it shows weak affinity for both α1 (Ki = 0.225-1.400 μM) and α2 (Ki = 0.152-4.299 μM) adrenoreceptors. []
  • Relevance: This compound shares a core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione. Both compounds feature substitutions at the 7-position of the purine ring, although the specific substituents differ. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-8-(2-morpholin-4-yl-ethylamino)-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This derivative, designated as compound 15 in the study, also displays potent prophylactic antiarrhythmic properties, similar to compound 2. Its LD50/ED50 ratio is 55.0 in experimentally induced arrhythmia. [] Additionally, it exhibits weak affinity for α1 (Ki = 0.225-1.400 μM) and α2 (Ki = 0.152-4.299 μM) adrenoreceptors. []
  • Relevance: Sharing the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, this compound is structurally similar. Both compounds have a substituted 7-position on the purine ring and an additional substitution at the 8-position, highlighting their close relationship. []

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline

  • Compound Description: This compound, denoted as (I) in the paper, serves as a reference point for comparison with 8-amino-7-(4-morpholinobutyl)theophylline (III). While specific biological activities aren't detailed in the provided abstract, its structural analysis is crucial for understanding the conformational preferences of related compounds. []
  • Relevance: The structural similarities between this compound and 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, particularly the presence of a morpholine ring and the substitution pattern on the theophylline core, make it relevant. Understanding the conformational preferences influenced by these shared structural elements offers valuable insights into the structure-activity relationships of the target compound. []

8-Amino-7-(4-morpholinobutyl)theophylline

  • Compound Description: Designated as (III) in the paper, this compound's crystal structure reveals a typical geometry with a gauche-trans-gauche-gauche-gauche conformation in the aminoalkyl side chain at the 7-position of the theophylline ring. [] This conformation is potentially influenced by a weak N—H⋯N intramolecular hydrogen bond. [] The morpholine ring adopts a chair conformation. []
  • Relevance: This compound shares the core theophylline structure with 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, and both have a substituted aminoalkyl chain at the 7-position. Additionally, both compounds feature a nitrogen-containing heterocycle in their side chains, highlighting their structural similarities. []

Linagliptin (BI1356, 8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)

  • Compound Description: Linagliptin is an orally administered dipeptidyl peptidase-4 inhibitor. [] Following oral administration, it undergoes metabolism primarily via fecal excretion, with unchanged linagliptin being the most abundant form in various matrices. []
  • Relevance: Both Linagliptin and 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione belong to the same chemical class characterized by the 3,7-dihydro-purine-2,6-dione core. They share structural similarities in their core structure, including a piperidine ring substituent, suggesting potential overlap or differences in their pharmacological profiles. []

7-but-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

  • Compound Description: This is the primary metabolite of linagliptin. [] It is formed through a two-step CYP3A4-dependent oxidation of linagliptin to CD10604, followed by stereoselective reduction by Aldo-keto reductases and carbonyl reductases. []
  • Relevance: As the main metabolite of linagliptin, which shares a similar core structure with 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, CD1790 offers insights into potential metabolic pathways and potential pharmacologically active metabolites of the target compound. []

7-but-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604)

  • Compound Description: This compound is an intermediate in the metabolic pathway of linagliptin to its primary metabolite, CD1790. [] CD10604 is generated from linagliptin through a CYP3A4-dependent oxidation and subsequently undergoes stereoselective reduction to form CD1790. []
  • Relevance: Although not a direct analog, understanding the metabolic pathway of linagliptin, with CD10604 as a key intermediate, provides valuable insights into potential metabolic transformations that the structurally similar compound, 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, might undergo. []
  • Compound Description: This compound serves as a key intermediate in the synthesis of various xanthene derivatives being investigated for their antiasthmatic activity. [] These derivatives are designed as potential phosphodiesterase 3 inhibitors, a current target for developing new antiasthmatic agents. []
  • Relevance: Both this compound and 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione belong to the same broad chemical class characterized by the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core, indicating potential shared or contrasting pharmacological activities. Understanding the structure-activity relationships within this class can provide insights into the potential therapeutic applications of the target compound. []

7-(2-{4-[1-(3,4-di-chlorophenyl) ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This xanthene derivative, referenced as compound 8 in the study, shows significant pulmonary vasodilator activity compared to cilostazol, a standard treatment for peripheral artery disease and intermittent claudication. [] This finding highlights its potential as an antiasthmatic agent. []
  • Relevance: This compound and 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione share the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core and similar substitutions at the 7-position. This structural similarity suggests a potential for similar biological activity profiles and highlights the importance of investigating the target compound for related therapeutic applications. []

R[+]-8-([1-[3,4-dimethoxyphenyl]-2-hydroxyethyl]amino) -3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)

  • Compound Description: MKS-492, a reported type III cyclic nucleotide phosphodiesterase isozyme inhibitor, displays potent inhibition of antigen-induced bronchoconstriction in guinea pigs, surpassing the efficacy of aminophylline. [] It also demonstrates efficacy in inhibiting PAF-induced bronchoconstriction, increasing airway responsiveness to histamine, relaxing guinea pig tracheal muscles, and suppressing various allergic and inflammatory responses in both in vitro and in vivo models. []
  • Relevance: MKS-492 and 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione share a common 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core. Additionally, both compounds feature substitutions at the 7 and 8 positions of the purine ring, indicating potential overlap or differences in their biological activities and pharmacological profiles. []

Properties

CAS Number

851939-96-3

Product Name

7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione

Molecular Formula

C20H24ClN5O2

Molecular Weight

401.9

InChI

InChI=1S/C20H24ClN5O2/c1-23-18-17(19(27)24(2)20(23)28)26(12-14-7-6-8-15(21)11-14)16(22-18)13-25-9-4-3-5-10-25/h6-8,11H,3-5,9-10,12-13H2,1-2H3

InChI Key

HNAFIKZNMZKYJD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=CC(=CC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.